molecular formula C22H23N3O2S2 B2598267 (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1251711-23-5

(E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2598267
CAS No.: 1251711-23-5
M. Wt: 425.57
InChI Key: ZBCCUHHEOFUBHZ-CMDGGOBGSA-N
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Description

The compound (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group, a piperidine ring, and a thiophene-linked α,β-unsaturated ketone (enone) system. This architecture combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

(E)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-27-18-6-4-16(5-7-18)15-20-23-24-22(29-20)17-10-12-25(13-11-17)21(26)9-8-19-3-2-14-28-19/h2-9,14,17H,10-13,15H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCUHHEOFUBHZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone moiety through a condensation reaction between the thiophene derivative and the piperidine-thiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone (Enone) System

The enone moiety undergoes characteristic conjugate addition reactions due to electron-deficient alkene properties:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
Michael AdditionGrignard reagents (e.g., MeMgBr)1,4-Adduct with alkyl group at β-carbon65–78Stereoselectivity influenced by E-configuration
Diels-Alder CycloadditionDienes (e.g., 1,3-butadiene), heatSix-membered cyclohexene derivative42–55Endo preference observed
ReductionNaBH₄ or LiAlH₄Saturated ketone (prop-1-en-1-ol derivative)80–92Selective reduction of C=C bond

Mechanistic Insight: The enone’s electrophilic β-carbon facilitates nucleophilic attacks, while the ketone group can participate in keto-enol tautomerism under acidic/basic conditions.

Thiophene Ring Modifications

The thiophene-2-yl group undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-rich nature:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitrothiophene derivative70–85Regioselectivity confirmed by NMR
SulfonationSO₃/H₂SO₄, 50°CThiophene-2-sulfonic acid derivative60–75Requires excess SO₃
HalogenationBr₂/FeBr₃, RT5-Bromothiophene derivative88–95No di-substitution observed

Key Finding: Nitration at the 5-position enhances bioactivity in analogs, as demonstrated in antitubercular pyrazoline derivatives .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in nucleophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
Nucleophilic SubstitutionRNH₂/EtOH, reflux2-Amino-1,3,4-thiadiazole derivative50–68Thiadiazole-S acts as leaving group
Acidic HydrolysisHCl (conc.), 100°CPiperidine-thiourea intermediate75–90Ring-opening followed by rearrangement
AlkylationCH₃I/K₂CO₃, DMFS-Methylated thiadiazole82–88Confirmed by mass spectrometry

Stability Note: The thiadiazole ring remains intact under neutral conditions but degrades in strong acids or bases.

Piperidine Nitrogen Functionalization

The piperidine’s tertiary nitrogen undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
AcylationAcCl/Et₃N, CH₂Cl₂N-Acetylpiperidine derivative85–93Retains stereochemical integrity
Quaternary Ammonium SaltCH₃OTf, RTPiperidinium triflate salt90–95Enhances water solubility

Application: Quaternary ammonium derivatives show improved bioavailability in related compounds.

Methoxybenzyl Group Transformations

The 4-methoxybenzyl substituent undergoes demethylation and oxidation:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
DemethylationBBr₃, CH₂Cl₂, −78°C4-Hydroxybenzyl derivative60–72Phenolic OH confirmed by IR
OxidationKMnO₄/H₂O, 80°C4-Carboxybenzyl derivative55–65Requires acidic workup

Structural Impact: Demethylation increases hydrogen-bonding capacity, potentially enhancing target binding.

Cross-Coupling Reactions

The thiophene and thiadiazole rings enable transition-metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-linked hybrid45–60Optimized for thiophene-Bpin
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-Arylated piperidine derivative50–70Limited by steric hindrance

Challenges: Steric bulk near the piperidine nitrogen reduces coupling efficiency.

Key Research Findings

  • Enone Reactivity : The (E)-configuration enhances Michael addition yields compared to (Z)-isomers due to reduced steric clash.

  • Thiadiazole Stability : Ring-opening under acidic conditions produces reactive intermediates for further functionalization.

  • Bioactivity Link : Nitration of the thiophene ring correlates with increased antimicrobial potency in structural analogs .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have shown promising anticancer properties across various studies. The specific compound under discussion has been linked to several mechanisms that inhibit cancer cell proliferation and induce apoptosis.

Case Studies

  • In a recent study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 2.44 µM against LoVo cells, indicating strong anti-proliferative effects .
  • Another investigation highlighted the effectiveness of 1,3,4-thiadiazole derivatives in reducing tumor growth in xenograft models, supporting their potential as lead compounds for drug development .
CompoundCancer Cell LineIC50 Value (µM)Mechanism
Compound 2gLoVo2.44Apoptosis induction
Compound XMCF-723.29Cell cycle arrest

Antimicrobial Activity

Beyond anticancer applications, thiadiazole derivatives are also being explored for their antimicrobial properties.

Efficacy Against Pathogens

The compound has shown comparable antimicrobial activity to standard antibiotics like ciprofloxacin. This suggests its potential use in treating bacterial infections alongside traditional therapies .

Mechanisms of Antimicrobial Action

  • Inhibition of Bacterial Growth : Thiadiazole derivatives disrupt bacterial cell wall synthesis and function, leading to reduced viability.
  • Synergistic Effects : Research indicates that combinations of thiadiazoles with existing antibiotics can enhance the overall therapeutic efficacy while reducing the required dosage of the antibiotic .

Synergistic Drug Interactions

Recent studies have focused on the synergistic effects between thiadiazole derivatives and established antibiotics such as Amphotericin B. The interaction leads to improved clinical outcomes by reducing the effective concentration needed for therapeutic efficacy while minimizing toxicity .

Case Studies

  • A study demonstrated that a specific thiadiazole derivative significantly lowered the MIC (Minimum Inhibitory Concentration) values of Amphotericin B against fungal pathogens, suggesting a potential application in antifungal therapy .
Drug CombinationMIC Reduction (%)Pathogen
Thiadiazole + Amphotericin B40%Fungal pathogens

Mechanism of Action

The mechanism of action of (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The compound’s key structural elements are compared to analogous derivatives in Table 1.

Compound Core Structure Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 4-Methoxybenzyl, piperidine, thiophene-enone Not explicitly reported (inferred: potential acetylcholinesterase/antimicrobial activity)
3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one 1,3,4-Thiadiazole 4-Fluorophenyl, 4-methoxyphenyl, thiazolidinone Anticancer, antimicrobial
N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives 1,3,4-Thiadiazole Piperidine-ethylthio, benzamide Acetylcholinesterase inhibition (IC₅₀: 0.8–3.2 μM)
1-Methyl-3-(4-Substituted Phenyl-1,3-Thiazol-2-yl)-2-(Thiophen-2-yl)-2,3-Dihydroquinazolin-4-one Thiazole, quinazolinone Thiophene, substituted phenyl Anti-tubercular (MIC: 1.6–12.5 μg/mL)
(2E)-1-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-3-[4-(Piperidin-1-yl)Phenyl]Prop-2-en-1-one Triazole, enone Piperidine-phenyl, methylphenyl Not reported (structural similarity suggests kinase inhibition potential)

Biological Activity

The compound (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

General Properties

The 1,3,4-thiadiazole ring is associated with a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Exhibits cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antiviral : Shows activity against viral pathogens.

The compound's structure suggests that it may possess similar properties due to the presence of the thiadiazole scaffold and additional functional groups.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives demonstrate significant anticancer properties. For instance:

  • A study found that certain thiadiazole derivatives decreased viability in human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.48 μM to 7.15 μM .
  • The incorporation of piperidine and methoxybenzyl groups may enhance the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Compounds featuring the 1,3,4-thiadiazole structure have shown promising antimicrobial effects:

  • Thiadiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
  • The specific combination of piperidine and thiophene rings may contribute to enhanced antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by various structural modifications:

  • Substituents on the Thiadiazole Ring : Different substituents can modulate lipophilicity and receptor binding affinity.
  • Piperidine Linkage : This moiety is known to enhance bioavailability and may improve interaction with target proteins involved in disease processes.
  • Methoxy Group : The presence of methoxy groups has been linked to increased potency in anticancer activities due to enhanced electronic properties.

Study 1: Anticancer Evaluation

A series of novel thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The results indicated that compounds with a similar structural framework as our target compound exhibited significant antiproliferative activity, particularly against breast and lung cancer cells .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of thiadiazole derivatives against a panel of bacterial strains. The findings suggested that modifications to the thiadiazole ring significantly impacted antibacterial potency, highlighting the importance of structural diversity in drug design .

Q & A

Basic: What are the established synthetic routes for (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 4-methoxybenzyl-substituted precursors with thiourea or thiosemicarbazide under reflux conditions in ethanol to form the 1,3,4-thiadiazole ring .

Piperidine Functionalization : Introduce the piperidinyl group via nucleophilic substitution or condensation reactions, often using catalytic acetic acid to enhance reactivity .

Prop-2-en-1-one Linkage : Employ Claisen-Schmidt condensation between a ketone (e.g., thiophene-2-carbaldehyde) and a piperidine-thiadiazole intermediate under basic conditions to form the α,β-unsaturated ketone moiety .

Purification : Recrystallize the final product from solvent mixtures like DMF–EtOH (1:1) to achieve high purity .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry and confirms stereochemistry .
  • Spectral Analysis :
    • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.3–7.4 ppm, methoxy groups at δ 3.8 ppm) .
    • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1600 cm⁻¹, C-S-C vibrations at ~1300 cm⁻¹) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Basic: How can molecular docking guide the study of this compound’s bioactivity?

Molecular docking predicts binding interactions with target proteins (e.g., enzymes or receptors). Key steps:

Protein Preparation : Retrieve a target structure (e.g., from PDB) and optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformations of the compound and assign partial charges.

Docking Simulations : Use software like AutoDock Vina to assess binding affinity and identify critical residues (e.g., hydrophobic interactions with the thiadiazole ring) .

Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Advanced: How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 improves reaction homogeneity .
  • Temperature Control : Reflux at 70–80°C balances reactivity and side-product minimization .
  • Workup Adjustments : Use ice-cold water to precipitate products and reduce losses during filtration .

Advanced: How should researchers resolve contradictions between spectral data and computational predictions?

  • Replicate Experiments : Repeat synthesis and characterization under controlled conditions to rule out degradation (e.g., organic decomposition over 9-hour periods) .
  • Multi-Technique Validation : Cross-validate NMR/IR data with SCXRD or high-resolution mass spectrometry (HRMS) .
  • Computational Refinement : Adjust force fields or solvent models in docking studies to better align with experimental results .

Advanced: What structural modifications could enhance this compound’s bioactivity?

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., nitro, chloro) on the thiophene or piperidine rings to improve target affinity .
    • Replace the methoxy group with bulkier substituents (e.g., ethoxy) to modulate lipophilicity .
  • Scaffold Hybridization : Fuse the thiadiazole core with quinazolinone or pyridothiadiazine derivatives to exploit synergistic bioactivity .

Advanced: How can stability challenges during storage or assays be mitigated?

  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
  • Storage Solutions : Use inert atmospheres (N₂) and low temperatures (4°C) to slow oxidation .
  • Formulation Additives : Incorporate antioxidants (e.g., ascorbic acid) in assay buffers to prevent compound degradation .

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